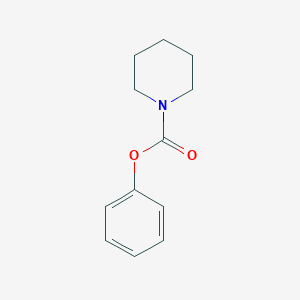
1-Naphthylphenylcarbonat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalen-1-yl phenyl carbonate is an organic compound that belongs to the class of carbonates It is characterized by the presence of a naphthalene ring and a phenyl group connected through a carbonate linkage
Wissenschaftliche Forschungsanwendungen
Naphthalen-1-yl phenyl carbonate has several applications in scientific research:
Materials Science: It is used in the synthesis of advanced materials, including polymers and coatings, due to its ability to form stable carbonate linkages.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: It is explored for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Biological Studies: It is used in studies involving enzyme inhibition and protein modification due to its reactive carbonate group.
Wirkmechanismus
Target of Action
A related compound, n-(naphthalen-1-yl) phenazine-1-carboxamide (nnpcn), has been shown to bind to target proteins such as β-1,3-glucanase, abc transporter, and nadph nitrate reductase . These proteins play crucial roles in cell wall glucan decomposition and metabolism, cell membrane synthesis, and oxidoreductase activity .
Mode of Action
The related compound nnpcn binds to its target proteins via van der waals and electrostatic forces (for glucanase) and hydrogen bonding (for abc transporter and nadph nitrate reductase) . This binding likely alters the function of these proteins, leading to changes in the cell.
Biochemical Pathways
The related compound nnpcn affects several significant metabolic pathways, such as steroid biosynthesis and abc transporters . These pathways are crucial for various cellular functions, including cell growth and metabolism.
Pharmacokinetics
The hole mobility of a related compound, n,n′-bis(naphthalen-1-yl)-n,n′-bis(phenyl) benzidine (npb), has been investigated . This property could influence the compound’s bioavailability and distribution within the body.
Result of Action
The related compound nnpcn has been shown to cause changes in the microscopic morphology of rhizoctonia solani, including hyphal swelling, uneven thickness, fractures, deformities, and increased hyphal surface warts .
Action Environment
The related compound npb’s hole mobility varies with thickness, suggesting that physical parameters could influence its properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Naphthalen-1-yl phenyl carbonate can be synthesized through the reaction of naphthalen-1-ol with phenyl chloroformate. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phenyl chloroformate.
Industrial Production Methods
On an industrial scale, the production of naphthalen-1-yl phenyl carbonate involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Naphthalen-1-yl phenyl carbonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water or aqueous base, it can hydrolyze to form naphthalen-1-ol and phenol.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Oxidation and Reduction: While less common, it can undergo oxidation or reduction under specific conditions to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Water or aqueous sodium hydroxide.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Naphthalen-1-ol and phenol.
Substitution: Various substituted naphthalen-1-yl derivatives depending on the nucleophile used.
Oxidation/Reduction: Oxidized or reduced forms of the naphthalene or phenyl groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Naphthalen-1-yl methyl carbonate
- Naphthalen-1-yl ethyl carbonate
- Phenyl methyl carbonate
- Phenyl ethyl carbonate
Uniqueness
Naphthalen-1-yl phenyl carbonate is unique due to the presence of both a naphthalene ring and a phenyl group, which impart distinct chemical properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in materials science and organic synthesis.
Eigenschaften
IUPAC Name |
naphthalen-1-yl phenyl carbonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O3/c18-17(19-14-9-2-1-3-10-14)20-16-12-6-8-13-7-4-5-11-15(13)16/h1-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPURHVDOFHBPQV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)OC2=CC=CC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
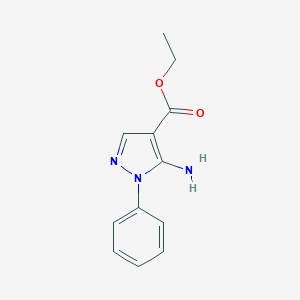
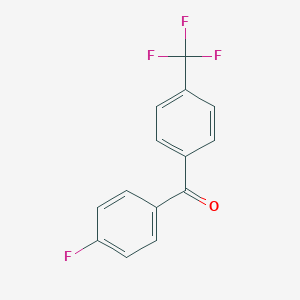
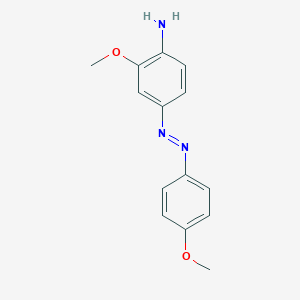
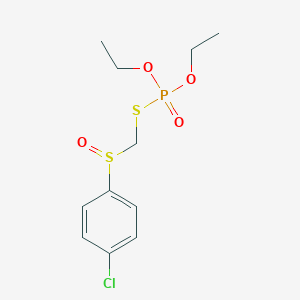
![2'-(Hydroxymethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B103279.png)
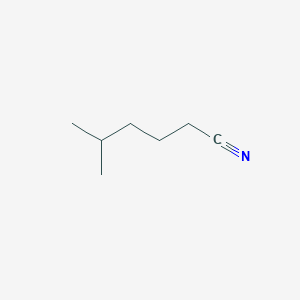

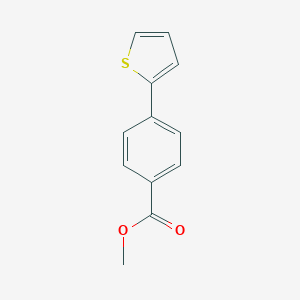
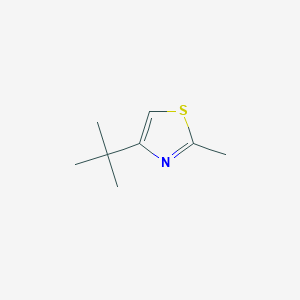
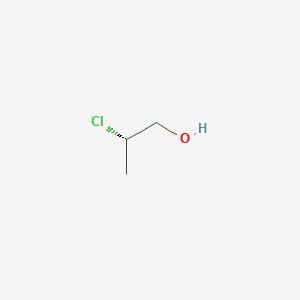
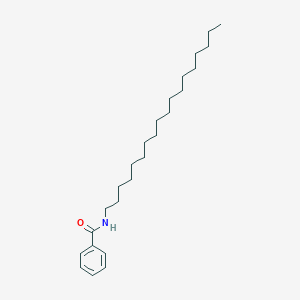
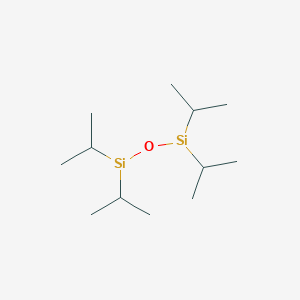
![1-Benzyl-2-chloro-1H-benzo[d]imidazole](/img/structure/B103296.png)
